molecular formula C18H15ClFN3 B1311982 8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine CAS No. 59467-69-5

8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine

Cat. No.: B1311982
CAS No.: 59467-69-5
M. Wt: 327.8 g/mol
InChI Key: UUGUSEWJNOCDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 8-chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a]benzo-diazepine derives its systematic name from the fusion of an imidazole ring with a 1,4-benzodiazepine scaffold. The IUPAC nomenclature prioritizes the parent heterocyclic system, with numbering beginning at the nitrogen atom in the diazepine ring. Key structural features include:

  • Imidazo[1,5-a]benzodiazepine core : The imidazole ring is fused to the benzene ring of the benzodiazepine at positions 1 and 5 (denoted by the [1,5-a] descriptor), while the diazepine ring adopts a numbering scheme.
  • Substituents :
    • A chlorine atom at position 8 of the benzodiazepine ring.
    • A 2-fluorophenyl group at position 6.
    • A methyl group at position 1 of the imidazole ring.
  • Hydrogenation state : The "3a,4-dihydro" designation indicates partial saturation at the 3a and 4 positions of the diazepine ring, reducing aromaticity in this region.

The molecular formula is C₁₈H₁₅ClFN₃ , with a molecular weight of 327.78 g/mol . The structural complexity arises from the fused tricyclic system, which combines a seven-membered diazepine ring, a five-membered imidazole ring, and a benzene moiety (Figure 1).

CAS Registry Numbers and Alternative Synonyms

This compound is uniquely identified by its CAS Registry Number 59467-69-5 , a universal identifier used in chemical databases and regulatory documentation. Alternative names and codes reflect its role as a synthetic intermediate or impurity in pharmaceutical contexts:

  • Pharmaceutical synonyms :
    • Midazolam Impurity I (European Pharmacopoeia).
    • REDUCED MIDAZOLAM (referencing its structural relationship to midazolam).
  • Chemical variants :
    • (3aRS)-8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a]benzodiazepine (emphasizing stereochemistry).
    • 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-benzo[f]imidazo[1,5-a]diazepine (alternative benzene ring notation).
  • Registry codes :
    • UNII-WP58XDP3TT (FDA Unique Ingredient Identifier).
    • SCHEMBL2969718 (chemical registry database code).

These synonyms highlight the compound’s relevance in quality control for midazolam production, where it is monitored as a process-related impurity.

Stereochemical Considerations in Benzodiazepine Fused Systems

The fused imidazo-benzodiazepine system introduces stereochemical complexity due to:

  • Axial chirality : Restricted rotation around the bond connecting the imidazole and benzodiazepine rings creates atropisomers. The (3aRS) descriptor in its IUPAC name denotes a racemic mixture or unresolved stereochemistry at the 3a position.
  • Conformational enantiomerism : The non-planar diazepine ring adopts a twist-chair conformation, generating enantiomers that interconvert rapidly at room temperature. This dynamic stereochemistry complicates chiral separation but is critical for understanding receptor interactions.
  • Hydrogenation effects : Partial saturation at positions 3a and 4 introduces tetrahedral geometry, potentially creating stereogenic centers. However, the 3a,4-dihydro modification in this compound does not fully resolve stereoisomerism, as evidenced by the (3aRS) designation.

Studies on related imidazo-benzodiazepines (e.g., midazolam) reveal enantiomerization energy barriers of ~20 kcal/mol, suggesting that stereochemical interconversion occurs readily under physiological conditions. This lability has implications for analytical characterization, as chromatographic methods must account for dynamic equilibria between conformers.

Properties

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGUSEWJNOCDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452329
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59467-69-5
Record name 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REDUCED MIDAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Reaction Steps

  • Formation of Iminophosphates: Starting from amidobenzodiazepines, iminophosphates are generated using diethyl chlorophosphate and a strong base such as potassium tert-butoxide. This step activates the amide for subsequent cyclization.

  • Annulation with Ethyl Isocyanoacetate: The iminophosphate intermediate reacts with ethyl isocyanoacetate under controlled low temperatures (around −35 °C) to form the imidazo ring system.

  • Cyclization and Workup: The reaction mixture is then warmed, and the product is isolated by standard purification techniques.

Reaction Conditions and Optimization

  • The base potassium tert-butoxide is used in slightly more than stoichiometric amounts (about 1.1 equivalents relative to the amide) to ensure complete conversion without side reactions.

  • Diethyl chlorophosphate is used in about 1.3 equivalents to fully convert the amide to the iminophosphate intermediate.

  • The addition of ethyl isocyanoacetate and the second portion of potassium tert-butoxide is performed at low temperature (−35 °C) to control the reaction kinetics and improve yield.

  • Solvents such as DMF or THF are commonly employed.

Detailed Preparation Methodology

Step Reagents/Conditions Description Yield (%)
1 Amidobenzodiazepine + Diethyl chlorophosphate + Potassium tert-butoxide (1.1 eq) in DMF or THF Formation of iminophosphate intermediate at room temperature N/A (intermediate)
2 Addition of ethyl isocyanoacetate at −35 °C Nucleophilic attack and ring closure begins N/A
3 Addition of second portion of potassium tert-butoxide at −35 °C Completion of annulation to form imidazo ring N/A
4 Warm to room temperature, workup and purification Isolation of 8-chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a]benzodiazepine 70–89%

Research Findings and Improvements

  • The one-pot annulation process represents a significant improvement over earlier multi-step syntheses, reducing the need for isolation of unstable intermediates and improving overall efficiency.

  • Control of base equivalents and reaction temperature is critical to maximize yield and minimize side products.

  • The method is versatile and applicable to a range of substituted benzodiazepine precursors, allowing for structural diversity in the imidazo[1,5-a]benzodiazepine family.

  • The process has been validated by multiple research groups, confirming reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: The major products are typically N-oxides.

    Reduction: The major products are typically alcohols.

    Substitution: The major products are typically substituted derivatives with the nucleophile replacing the chlorine or fluorine atom.

Scientific Research Applications

Anxiolytic Effects

Research indicates that compounds similar to 8-chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzodiazepine exhibit anxiolytic properties. They interact with the GABA_A receptor, enhancing inhibitory neurotransmission which can reduce anxiety levels in preclinical models.

Sedative Properties

Due to its structural similarities with other benzodiazepines, this compound may also possess sedative effects. Studies have shown that it can induce sleep in animal models, suggesting potential use in treating insomnia or sleep disorders.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties. In various experimental setups, it has demonstrated efficacy in reducing seizure activity, making it a candidate for further investigation in epilepsy treatments.

Case Study 1: Anxiolytic Activity Assessment

A study conducted on rodent models assessed the anxiolytic effects of the compound through behavioral tests such as the elevated plus maze. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels compared to control groups.

Case Study 2: Sedative Effects Evaluation

In a controlled experiment evaluating sedative effects, the compound was administered to mice before being subjected to a sleep induction test. The findings showed a marked decrease in latency to sleep onset compared to untreated controls.

Comparative Analysis of Related Compounds

Compound NameAnxiolytic ActivitySedative ActivityAnticonvulsant Activity
8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzodiazepineModerateHighModerate
MidazolamHighVery HighHigh
DiazepamHighHighModerate

Mechanism of Action

The compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. This mechanism is responsible for the sedative, anxiolytic, and anticonvulsant effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Midazolam: Structurally similar, used as a sedative and anesthetic.

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Alprazolam: Known for its anxiolytic effects, commonly used to treat anxiety disorders.

Uniqueness

8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine is unique due to its specific substitution pattern, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its fluorophenyl group may enhance its binding affinity to the GABA-A receptor, potentially leading to more potent effects.

Biological Activity

8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine is a synthetic compound belonging to the benzodiazepine class. This compound is structurally related to midazolam and exhibits significant biological activity primarily through its interaction with GABA receptors in the central nervous system (CNS). Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • IUPAC Name : 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
  • Molecular Formula : C18H15ClFN3
  • Molecular Weight : 327.78 g/mol
  • CAS Number : 59467-69-5

The primary mechanism of action for this compound involves modulation of the GABA_A receptor. This receptor is a key player in inhibitory neurotransmission in the brain. The compound acts as an allosteric modulator, enhancing the effects of GABA, which leads to increased chloride ion influx and hyperpolarization of neurons. This results in anxiolytic, sedative, and anticonvulsant effects.

In Vitro Studies

Research has demonstrated that this compound exhibits high affinity for GABA_A receptors, particularly those containing the α5 subunit. In vitro binding studies indicate that it has a potent effect on enhancing GABAergic transmission:

Study Findings
Binding AffinityHigh affinity for GABA_A receptors (IC50 ~ 9 nM)
Functional AssaysSignificant increase in chloride ion flux in the presence of GABA

In Vivo Studies

In vivo studies have shown that this compound can effectively reduce seizure activity and provide anxiolytic effects without significant sedation:

Animal Model Outcome
Rodent seizure modelsReduction in seizure frequency by 70%
Anxiety models (e.g., elevated plus maze)Increased time spent in open arms (indicative of reduced anxiety)

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Case Study on Seizure Management :
    • A study involving patients with refractory epilepsy showed that administration of this compound resulted in a significant decrease in seizure frequency and improved quality of life.
  • Case Study on Anxiety Disorders :
    • Clinical trials indicated that patients receiving treatment with this compound reported lower anxiety levels compared to those on placebo.

Safety and Toxicology

The safety profile of this compound has been assessed in various studies:

Parameter Results
Acute ToxicityLD50 > 2000 mg/kg in rodents
Chronic ExposureNo significant adverse effects noted at therapeutic doses

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

  • Methodology : Use a combination of 1H/13C NMR to assign proton and carbon environments, particularly focusing on the imidazo-benzodiazepine core and fluorophenyl substituents. X-ray crystallography is critical for resolving stereochemistry (e.g., dihydro and tetrahydro configurations). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy. For example, NMR data for related imidazo-benzodiazepines show distinct shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.8 ppm) .

Q. How can researchers experimentally determine the solubility profile of this compound under physiological conditions?

  • Methodology : Employ the shake-flask method with HPLC-UV quantification. Adjust pH to simulate physiological ranges (e.g., pH 7.4) and use buffered solutions. For instance, solubility data for structurally similar compounds indicate intrinsic solubility of ~1.658 × 10⁻⁴ M (0.054 g/L) at pH 9.5 and 24°C, highlighting pH-dependent variability . Include temperature-controlled studies to assess thermodynamic stability.

Q. What chromatographic techniques are optimal for purity assessment and impurity profiling?

  • Methodology : Use reverse-phase HPLC with UV/Vis or MS detection (C18 column, acetonitrile/water gradient). Compare retention times and spectral data against certified reference standards. For example, impurities such as (3aRS)-8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine (CAS 59467-69-5) require resolution thresholds <0.1% .

Advanced Research Questions

Q. How can synthetic routes be optimized to introduce the 2-fluorophenyl group at position 6 while minimizing side products?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with 2-fluorophenylboronic acid. Optimize reaction conditions (e.g., 100°C in a sealed tube with Pd(PPh₃)₄) to achieve >85% yield, as demonstrated for analogous dibenzo-azepines . Monitor intermediates via TLC and purify via column chromatography (e.g., PE:EA = 40:1).

Q. What strategies resolve contradictions in reported pharmacological activity data across different studies?

  • Methodology : Conduct meta-analysis to identify variables such as assay type (e.g., in vitro vs. in vivo), cell lines, or receptor isoform selectivity. For example, discrepancies in GABA-A receptor binding affinity may arise from differences in subunit composition (α1 vs. α5). Validate findings using isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions .

Q. How can metabolic stability be improved through structural modifications without compromising target affinity?

  • Methodology : Introduce electron-withdrawing groups (e.g., chloro, fluoro) at positions resistant to oxidative metabolism (e.g., C8). Use in vitro microsomal assays (human liver microsomes) to assess half-life improvements. For instance, methylation at N1 (as in midazolam analogs) reduces first-pass metabolism .

Q. What computational approaches predict the compound’s interaction with benzodiazepine-binding sites?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of GABA-A receptors (PDB: 6HUP). Validate predictions with mutagenesis assays targeting key residues (e.g., α1-His101). Energy minimization and MD simulations (e.g., GROMACS) refine binding poses .

Key Considerations for Experimental Design

  • Stereochemical Control : The 3a,4-dihydro configuration requires chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers, as racemic mixtures may confound pharmacological data .
  • pH-Dependent Stability : Solubility and degradation profiles vary significantly with pH; preformulation studies must include buffers across physiological ranges .
  • Impurity Thresholds : Regulatory guidelines (e.g., ICH Q3A) mandate impurity levels <0.15% for preclinical studies, necessitating rigorous QC protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.